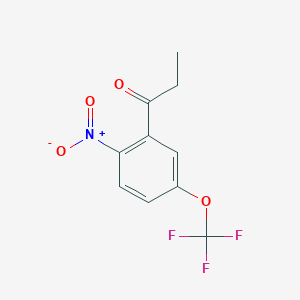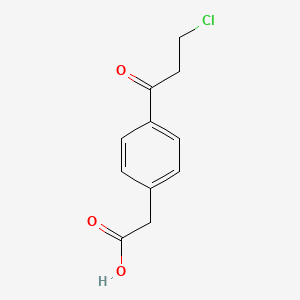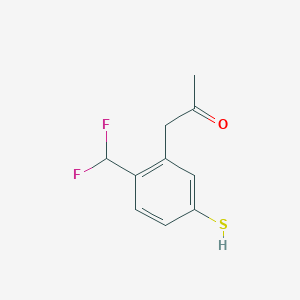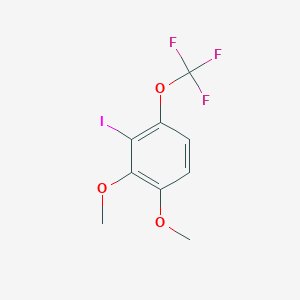
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of methoxy, iodo, and trifluoromethoxy groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene typically involves the iodination of a precursor compound followed by the introduction of methoxy and trifluoromethoxy groups. One common method includes:
Iodination: The precursor benzene compound is iodinated using iodine and a suitable oxidizing agent, such as nitric acid or hydrogen peroxide, under controlled conditions to introduce the iodine atom at the desired position.
Methoxylation: The iodinated intermediate is then subjected to methoxylation using methanol and a strong base, such as sodium hydride or potassium tert-butoxide, to introduce the methoxy groups.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a reagent like trifluoromethyl iodide in the presence of a catalyst, such as copper(I) iodide, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine nucleophile would yield an amino derivative, while oxidation might produce a quinone derivative.
Applications De Recherche Scientifique
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of radiolabeled compounds for diagnostic imaging.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets, such as enzymes or receptors, through various pathways. For example, the trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Iodo-4-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-4-(trifluoromethoxy)benzene
- 1,2-Dimethoxy-3-iodobenzene
Uniqueness
1,2-Dimethoxy-3-iodo-4-(trifluoromethoxy)benzene is unique due to the combination of methoxy, iodo, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8F3IO3 |
|---|---|
Poids moléculaire |
348.06 g/mol |
Nom IUPAC |
3-iodo-1,2-dimethoxy-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C9H8F3IO3/c1-14-6-4-3-5(16-9(10,11)12)7(13)8(6)15-2/h3-4H,1-2H3 |
Clé InChI |
YYWKWORCQNCWRU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)OC(F)(F)F)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



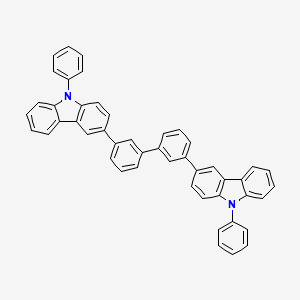
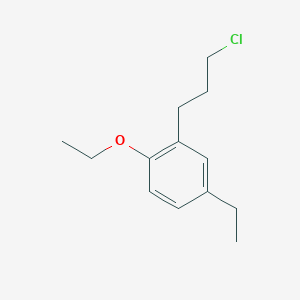
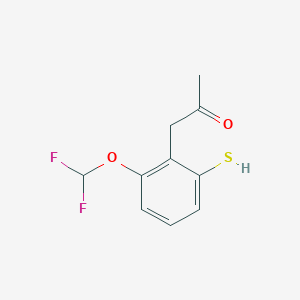
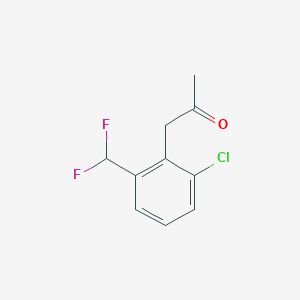
![4-[4-(5-Methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B14059661.png)
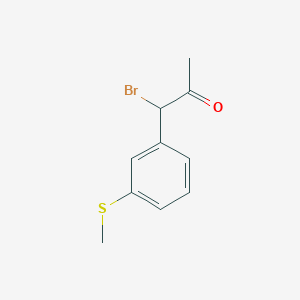
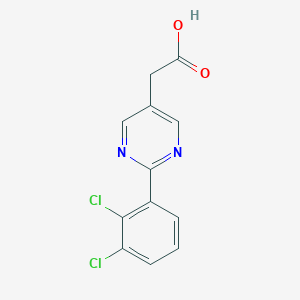
![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
